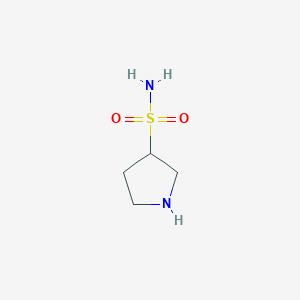

Pyrrolidine-3-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

pyrrolidine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2S/c5-9(7,8)4-1-2-6-3-4/h4,6H,1-3H2,(H2,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWBQWLCPSGMER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208507-46-3 | |

| Record name | pyrrolidine-3-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis and characterization of novel Pyrrolidine-3-sulfonamide analogs"

Synthesis and Characterization of Novel Pyrrolidine-3-sulfonamide Analogs

Part 1: Strategic Introduction & Retrosynthetic Logic

The this compound scaffold represents a privileged pharmacophore in modern medicinal chemistry, offering a unique combination of sp³-rich complexity and vectoral rigidity. Unlike planar aromatic systems, the pyrrolidine ring introduces "pseudorotation"—a dynamic conformational flexibility that allows substituents to scan 3D biological space, enhancing binding affinity for targets such as DPP-IV (Type 2 Diabetes) , GlyT1 (CNS disorders) , and PfNMT (Malaria) .

As a Senior Application Scientist, I advise against viewing this synthesis as merely "coupling an amine and a chloride." The critical challenge lies in stereochemical integrity and regiocontrol . This guide details the synthesis of the two primary isomeric classes:

-

Class A (N-Sulfonylated): Pyrrolidine-3-NH-SO₂-Ar (The dominant bioactive scaffold).

-

Class B (C-Sulfonylated): Pyrrolidine-3-SO₂-NH-Ar (The "Reverse" sulfonamide; synthetically more demanding but offering novel IP space).

Part 2: Synthesis of the Chiral Core (Self-Validating Protocol)

The foundation of high-quality analogs is the optical purity of the pyrrolidine core. Commercial racemic mixtures often lead to "flat" SAR data. We will synthesize (S)-3-aminopyrrolidine dihydrochloride starting from inexpensive trans-4-hydroxy-L-proline .[1] This route utilizes a "chiral pool" strategy, ensuring >99% ee.

Phase 1: Stereoselective Core Construction

Reaction Logic: We must excise the carboxylic acid (decarboxylation) while inverting the stereocenter at C4 (which becomes C3 in the product) to achieve the desired (S)-configuration.

Step-by-Step Protocol:

-

Decarboxylation (The Cyclohexenone Method):

-

Reagents: Trans-4-hydroxy-L-proline (1.0 eq), 2-cyclohexen-1-one (0.1 eq), Cyclohexanol (solvent).

-

Procedure: Heat the mixture to 155°C for 6 hours. The enone acts as a catalyst to facilitate the loss of CO₂ via a Schiff base intermediate.

-

Checkpoint: Monitor CO₂ evolution. Completion is marked by the disappearance of the starting amino acid on TLC (ninhydrin stain).

-

Purification: Vacuum distillation or direct Boc-protection in the next step (telescoping is recommended to avoid handling the hygroscopic amine).

-

-

Protection & Activation:

-

Reagents: (Boc)₂O (1.1 eq), Et₃N (2.5 eq), MsCl (Methanesulfonyl chloride, 1.2 eq), DCM.

-

Procedure: React the crude amine with (Boc)₂O to form N-Boc-3-hydroxypyrrolidine. Cool to 0°C, add Et₃N, then dropwise add MsCl.

-

Why? The mesylate (OMs) transforms the hydroxyl into a potent leaving group, setting the stage for Sₙ2 inversion.

-

-

Stereochemical Inversion (The Azide Displacement):

-

Staudinger Reduction (The Clean Finish):

Visualization of Core Synthesis:

Figure 1: Stereoselective synthesis of the (S)-3-aminopyrrolidine core via decarboxylation and Sₙ2 inversion.

Part 3: Divergent Synthesis of Sulfonamide Analogs

With the core in hand, we diverge to create the library.

Route A: The Classical Sulfonamide (Nucleophilic Amine)

Target:N-Boc-Pyrrolidine-3-NH-SO₂-Ar

This is the standard route for GlyT1 and DPP-IV inhibitors.

-

Coupling Protocol:

-

Suspend (S)-3-aminopyrrolidine dihydrochloride (1 mmol) in dry DCM (5 mL).

-

Add DIPEA (4 mmol) . Crucial: You need 2 eq to neutralize the HCl salt and 1 eq to scavenge the HCl generated during coupling.

-

Cool to 0°C. Add Aryl Sulfonyl Chloride (1.1 mmol) dropwise.

-

Stir at RT for 4 hours.

-

-

Purification:

-

Wash with 1M HCl (to remove unreacted amine) and sat. NaHCO₃ (to remove sulfonyl chloride byproducts).

-

Recrystallize from EtOAc/Hexane.

-

Route B: The "Reverse" Sulfonamide (Novelty Route)

Target:N-Boc-Pyrrolidine-3-SO₂-NH-Ar

This route is "novel" because aliphatic sulfonyl chlorides are unstable. We generate the sulfonyl chloride in situ from a thiol.

-

Thiol Formation:

-

Start with the Mesylate intermediate from Phase 1.

-

Displace with Potassium Thioacetate (KSAc) instead of Azide.

-

Hydrolyze (NaOMe/MeOH) to get (S)-3-mercaptopyrrolidine .

-

-

Oxidative Chlorination (The Critical Step):

-

Immediate Coupling:

-

Add the aniline/amine of choice immediately to the reaction mixture with excess base (Pyridine).

-

Visualization of Divergent Pathways:

Figure 2: Divergent synthesis strategies for accessing both sulfonamide regioisomers.

Part 4: Characterization & Data Interpretation

A self-validating system requires rigorous checks. Do not rely solely on MS.

NMR Diagnostics (¹H NMR, 400 MHz, DMSO-d₆)

| Signal Region | Multiplicity | Interpretation & Causality |

| δ 7.2 - 8.0 | Multiplets | Aryl Protons: Confirms successful coupling of the sulfonamide tail. |

| δ 7.8 - 8.2 | Broad Singlet | -NH-SO₂-: The sulfonamide proton. Exchangeable with D₂O. Diagnostic: If this is missing, you likely alkylated the sulfonamide nitrogen (over-reaction). |

| δ 3.8 - 4.1 | Multiplet | H-3 (Chiral Center): This proton shifts significantly depending on substitution. In Route A (NH-SO₂), it appears upfield (~3.8 ppm). In Route B (SO₂-NH), the electron-withdrawing sulfonyl group shifts it downfield (>4.0 ppm). |

| δ 1.3 - 1.4 | Singlet (9H) | Boc Group: Confirming N-protection is intact. Loss of this signal implies premature deprotection. |

Troubleshooting Common Failures

-

Issue: Low yield in Route A coupling.

-

Cause: Formation of bis-sulfonamide (R-N(SO₂Ar)₂).

-

Fix: Use strictly 1.0 eq of sulfonyl chloride and keep temperature <0°C during addition.

-

-

Issue: Racemization of the core.

-

Cause: High temperature during the Sₙ2 displacement or basic hydrolysis.

-

Check: Run Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient).

-

References

-

Stereoselective Synthesis of Pyrrolidine Precursors

- Title: Synthesis method of (S)-3-amino pyrrolidine dihydrochloride (Patent CN102531987A)

-

Biological Relevance (GlyT1 Inhibitors)

-

Sulfonyl Chloride Synthesis Strategies

-

Title: Sulfonyl Chlorides and Sulfonamides: Building Blocks in Medicinal Chemistry

- Source: Sigma-Aldrich Technical Review

-

Sources

- 1. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. chemrxiv.org [chemrxiv.org]

Introduction: The Strategic Importance of the Pyrrolidine-3-sulfonamide Scaffold

An In-Depth Technical Guide to the Physicochemical Properties of Pyrrolidine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

The five-membered pyrrolidine ring is a cornerstone in medicinal chemistry, prized for its ability to explore three-dimensional space and introduce stereochemical complexity, which is crucial for selective interaction with biological targets.[1] When functionalized with a sulfonamide group at the 3-position, the resulting this compound scaffold becomes a highly versatile building block for drug discovery.[2] The sulfonamide moiety itself is a privileged functional group, known for its stability, hydrogen bonding capabilities, and its presence in a wide array of approved therapeutic agents, from antibacterials to treatments for cancer and diabetes.[3][4][5]

A profound understanding of the physicochemical properties of this core structure is not merely an academic exercise; it is a fundamental prerequisite for successful drug design.[6][7] These properties—such as acidity, lipophilicity, and solubility—govern a candidate molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately dictating its bioavailability, efficacy, and safety.[8][9] This guide offers a detailed examination of the core physicochemical attributes of this compound, provides validated experimental protocols for their determination, and contextualizes their impact on drug development.

Core Physicochemical Profile

A quantitative summary of the key physicochemical properties of this compound provides a foundational dataset for computational modeling and initial lead optimization strategies. The values presented below are primarily computed properties, which serve as excellent predictors in the early stages of discovery.

| Property | Value | Source |

| Molecular Formula | C₄H₁₀N₂O₂S | [10][11] |

| Molecular Weight | 150.20 g/mol | [10][11] |

| cLogP (Octanol-Water Partition Coefficient) | -1.3 | [10][11] |

| Topological Polar Surface Area (TPSA) | 80.6 Ų | [10] |

| Hydrogen Bond Donors | 2 | [10][11] |

| Hydrogen Bond Acceptors | 4 | [10] |

| Rotatable Bonds | 1 | [10][11] |

| IUPAC Name | This compound | [10] |

Structural and Physicochemical Deep Dive

Molecular Structure and Stereochemistry

This compound consists of a saturated five-membered aliphatic heterocycle (the pyrrolidine ring) with a primary sulfonamide group (-SO₂NH₂) attached to one of the carbon atoms.[2] The non-planar, puckered nature of the pyrrolidine ring allows for a greater exploration of three-dimensional space compared to flat aromatic systems, a feature that can enhance binding affinity and selectivity for protein targets.[1]

The carbon at the 3-position is a chiral center, meaning this compound can exist as two distinct enantiomers, (S)- and (R)-Pyrrolidine-3-sulfonamide. This stereogenicity is of paramount importance, as different stereoisomers can exhibit vastly different biological activities and metabolic profiles due to the enantioselective nature of biological receptors.[1]

Caption: 2D structure of this compound.

Ionization Profile (pKa)

The molecule possesses two ionizable sites:

-

The Pyrrolidine Nitrogen: This secondary amine is basic and will be protonated at low pH. The conjugate acid of the parent pyrrolidine ring has a pKa of approximately 11.27.[12][13] This strong basicity ensures that at physiological pH (~7.4), the pyrrolidine ring will be predominantly in its protonated, cationic form.

-

The Sulfonamide Group: The N-H protons of the primary sulfonamide are weakly acidic. For many simple sulfonamides, the pKa falls in the range of 8.5 to 10.5.[14]

This dual ionic character is critical. The positive charge on the pyrrolidine ring at physiological pH significantly enhances aqueous solubility. The ability of the sulfonamide to act as a hydrogen bond donor is also a key feature for molecular recognition at a target binding site.

Lipophilicity (logP) and Solubility

Lipophilicity, the measure of a compound's partitioning between an oily (n-octanol) and an aqueous phase, is a crucial determinant of its ADME properties.[15] this compound has a calculated logP (cLogP) of -1.3, indicating that it is a highly polar, hydrophilic molecule.[10][11]

Implications:

-

High Aqueous Solubility: The negative logP value, combined with the basic nitrogen and polar sulfonamide group, predicts excellent solubility in aqueous media. This is advantageous for formulation and for ensuring sufficient concentration in the bloodstream.[16]

-

Low Membrane Permeability: The high polarity suggests that passive diffusion across lipid bilayer membranes (like the intestinal wall or the blood-brain barrier) may be limited. Medicinal chemists often modify such scaffolds by adding lipophilic groups to balance these properties and achieve optimal permeability.[1]

Authoritative Experimental Protocols

To ensure the trustworthiness and reproducibility of research, the following sections detail standardized, self-validating protocols for determining the key physicochemical properties of this compound and its derivatives.

Protocol 1: Determination of pKa by Potentiometric Titration

Causality: Potentiometric titration is a robust and direct method for determining the pKa of ionizable groups. It works by monitoring the change in pH of a solution as a titrant of known concentration is added, allowing for the precise identification of the inflection points corresponding to the pKa values.

Step-by-Step Methodology:

-

Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. Include a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

Titration Setup: Calibrate a pH electrode and meter using standard buffers (pH 4, 7, and 10). Place the sample solution in a thermostatted vessel at 25°C and immerse the pH electrode.

-

Acidic Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments (e.g., 0.02 mL). Record the pH after each addition, ensuring the reading stabilizes. Continue well past the first equivalence point to map the full titration curve for the basic pyrrolidine nitrogen.

-

Basic Titration: In a separate experiment, titrate a fresh sample solution with standardized sodium hydroxide (e.g., 0.1 M NaOH) to determine the pKa of the acidic sulfonamide proton.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point. Alternatively, use the first derivative of the plot (ΔpH/ΔV) to precisely locate the equivalence point(s).

Caption: Workflow for pKa determination via potentiometric titration.

Protocol 2: Determination of logP by the Shake-Flask Method (OECD 107)

Causality: This is the "gold standard" method for logP determination. It directly measures the equilibrium partitioning of a solute between two immiscible liquid phases, n-octanol and water, providing a definitive measure of its lipophilicity.

Step-by-Step Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate. Use the appropriate phase for all dilutions and blanks.

-

Stock Solution: Prepare a stock solution of this compound in the phase in which it is more soluble (in this case, water). The concentration should be chosen to be within the linear range of the analytical method.

-

Partitioning: In a suitable vessel (e.g., a separatory funnel), combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous stock solution. The volume ratio can be adjusted based on the expected logP.

-

Equilibration: Shake the vessel vigorously for a set period (e.g., 30 minutes) at a constant temperature (25°C) to allow equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a validated analytical method, such as UV-Vis spectroscopy or HPLC-UV.

-

Calculation: Calculate the logP using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

Caption: Workflow for logP determination via the shake-flask method.

Conclusion: A Versatile Scaffold for Rational Drug Design

This compound is a foundational scaffold whose physicochemical properties make it an attractive starting point for drug discovery programs targeting a wide range of diseases, including cancer, viral infections, and diabetes.[2][17][18] Its inherent hydrophilicity, defined stereochemistry, and dual hydrogen bonding capabilities provide a rich molecular canvas. The key to unlocking its full potential lies in the strategic modification of this core structure to fine-tune its physicochemical profile. By balancing polarity and lipophilicity, medicinal chemists can optimize the ADME properties of its derivatives, transforming this versatile building block into next-generation therapeutics. The robust experimental protocols detailed herein provide the necessary tools to guide these optimization efforts with precision and scientific integrity.

References

- Benchchem. (n.d.). pyrrolidin-3-ylmethanesulfonamide | 95596-30-8.

- ChemicalBook. (2022). Uses and Properties of Pyrrolidine.

- Wikipedia. (n.d.). Pyrrolidine.

- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.

- Exposome-Explorer - IARC. (n.d.). Pyrrolidine (Compound).

- PubChem. (n.d.). This compound | C4H10N2O2S | CID 45792639.

- MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- PubMed Central. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities.

- ChemScene. (n.d.). 2166172-50-3 | (S)-Pyrrolidine-3-sulfonamide.

- Vulcanchem. (n.d.). 3-(Pyrrolidine-1-sulfonyl)pyrrolidine hydrochloride - 1394704-91-6.

- ResearchGate. (n.d.). The pK a values of the sulfonamides studied.

- ChemScene. (n.d.). 1394889-03-2 | 1-(Pyrrolidin-3-ylsulfonyl)pyrrolidine.

- PubMed. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents.

- ResearchGate. (2015). Importance of Physicochemical Properties In Drug Discovery.

- PubMed. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space.

- Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.

- ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.

- ResearchGate. (n.d.). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview.

- Journal of Bio Innovation. (2023). physicochemical property of drug molecules with respect to drug actions.

- PubMed Central. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. fiveable.me [fiveable.me]

- 7. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 8. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jbino.com [jbino.com]

- 10. This compound | C4H10N2O2S | CID 45792639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemscene.com [chemscene.com]

- 12. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]

- 13. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. 3-(Pyrrolidine-1-sulfonyl)pyrrolidine hydrochloride (1394704-91-6) for sale [vulcanchem.com]

- 17. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Pyrrolidine-3-Sulfonamide Derivatives as Dipeptidyl Peptidase-IV Inhibitors: A Technical Guide

Introduction: The Pyrrolidine-3-Sulfonamide Scaffold in the Pursuit of Novel DPP-IV Inhibitors

The pyrrolidine ring is a cornerstone in medicinal chemistry, valued for its conformational flexibility and its role as a versatile scaffold in a multitude of clinically significant molecules.[1] When functionalized with a sulfonamide group, particularly at the 3-position, it gives rise to a class of compounds with significant therapeutic potential. This guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound derivatives, with a specific focus on their activity as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV).

DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP).[2][3] By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[4] This mechanism has established DPP-IV inhibitors as a valuable therapeutic class for the management of type 2 diabetes mellitus.[5][6]

This technical guide will dissect the key structural features of the this compound scaffold that govern its inhibitory potency against DPP-IV, drawing upon field-proven insights to explain the causality behind experimental design and synthetic choices.

Core Structure-Activity Relationship (SAR) Insights

The inhibitory activity of this compound derivatives against DPP-IV is intricately linked to the nature and orientation of substituents on both the pyrrolidine ring and the sulfonamide moiety. The sulfonamide group, in this context, often acts as a bioisostere for a carboxylic acid, offering advantages in terms of metabolic stability and membrane permeability.[7][8]

The Pyrrolidine Core and N-Substitution

The pyrrolidine ring serves as the central scaffold, orienting the key interacting groups within the DPP-IV active site. The nitrogen of the pyrrolidine ring is a critical point for modification.

-

N-Acylation/Alkylation: The nature of the substituent on the pyrrolidine nitrogen is paramount for activity. Large, hydrophobic, and structurally complex groups are generally favored. For instance, the introduction of a substituted benzoyl group can significantly enhance potency. This is exemplified by the potent DPP-IV inhibitor, compound 9a , which features a (2,5-dichlorophenyl)acetyl group and exhibits an IC50 of 41.17 nM.[9] The dichlorophenyl moiety likely engages in favorable hydrophobic interactions within a sub-pocket of the DPP-IV active site.

-

Stereochemistry: The stereochemistry of the pyrrolidine ring, particularly at the 3-position, can have a profound impact on biological activity. The spatial arrangement of the sulfonamide group dictates its ability to form key hydrogen bonds and other interactions within the enzyme's active site.

The 3-Sulfonamide Moiety

The sulfonamide group at the 3-position of the pyrrolidine ring is a key pharmacophoric element, often involved in crucial hydrogen bonding interactions with amino acid residues in the S2 pocket of DPP-IV.

-

Substitution on the Sulfonamide Nitrogen: Modifications at the N-position of the sulfonamide group offer a vector for exploring additional binding interactions. Small, polar groups can enhance solubility and introduce new hydrogen bonding opportunities.

-

Aryl vs. Alkyl Sulfonamides: The choice between an aryl or alkyl group attached to the sulfonyl function influences the electronic properties and steric bulk of the inhibitor. Aryl sulfonamides can participate in π-stacking interactions, while alkyl sulfonamides offer greater conformational flexibility.

Bioisosteric Considerations

The design of this compound DPP-IV inhibitors is a prime example of successful bioisosteric replacement. The sulfonamide group effectively mimics the key interactions of a carboxylic acid, a common feature in many enzyme inhibitors, while often improving the overall druglike properties of the molecule.[10][11]

Data Summary: Potency of Pyrrolidine-Sulfonamide Derivatives

The following table summarizes the reported in vitro potency of a key pyrrolidine-sulfonamide derivative against DPP-IV, highlighting the effectiveness of this scaffold.

| Compound ID | Structure | DPP-IV IC50 (nM) | Reference |

| 9a | 1-((2,5-dichlorophenyl)acetyl)-N-(cyanomethyl)this compound | 41.17 | [9] |

This data underscores the potential of the this compound scaffold in achieving potent DPP-IV inhibition.

Experimental Protocols

General Synthetic Pathway for this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step sequence starting from a suitable pyrrolidine precursor. The following is a generalized protocol based on established synthetic methodologies.[12][13]

Figure 1: General synthetic scheme for this compound derivatives.

Step-by-Step Methodology:

-

Sulfonyl Chloride Formation: Pyrrolidine-3-carboxylic acid is converted to the corresponding sulfonyl chloride. This can be achieved through a series of reactions, often involving initial conversion to a thioacetate followed by oxidative chlorination.

-

Sulfonamide Synthesis: The resulting pyrrolidine-3-sulfonyl chloride is then reacted with ammonia or a primary/secondary amine to form the desired sulfonamide.

-

N-Substitution of the Pyrrolidine Ring: The final step involves the acylation or alkylation of the pyrrolidine nitrogen with a suitable acyl chloride, alkyl halide, or carboxylic acid (using coupling reagents) to introduce the desired substituent. The reaction is typically carried out in the presence of a base to neutralize the acid formed.[6]

In Vitro DPP-IV Inhibition Assay

The evaluation of the inhibitory potency of the synthesized compounds against DPP-IV is crucial for establishing the SAR. A common and reliable method is a fluorescence-based assay using a fluorogenic substrate.[10][14][15]

Figure 2: Workflow for the in vitro DPP-IV inhibition assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of human recombinant DPP-IV enzyme in a suitable buffer (e.g., Tris-HCl or HEPES).

-

Prepare serial dilutions of the test compounds (this compound derivatives) and a reference inhibitor (e.g., sitagliptin) in the assay buffer.

-

Prepare a solution of the fluorogenic substrate, Gly-Pro-AMC (glycyl-prolyl-7-amino-4-methylcoumarin), in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the DPP-IV enzyme solution to each well.

-

Add the serially diluted test compounds or reference inhibitor to the respective wells. Include control wells with buffer only (no inhibitor).

-

Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding to the enzyme.

-

Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

-

Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader (excitation wavelength ~360 nm, emission wavelength ~460 nm).

-

-

Data Analysis:

-

Calculate the initial rate of the reaction for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by fitting the data to a suitable dose-response curve.

-

Molecular Modeling and Binding Interactions

Molecular docking studies provide valuable insights into the binding mode of this compound derivatives within the DPP-IV active site, helping to rationalize the observed SAR.[4][11]

Figure 3: Key binding interactions of a this compound inhibitor in the DPP-IV active site.

-

S1 Pocket: The N-substituent of the pyrrolidine ring typically occupies the S1 pocket, which is predominantly hydrophobic. This explains the preference for bulky, aromatic groups that can engage in favorable hydrophobic and van der Waals interactions.

-

S2 Pocket: The sulfonamide moiety at the 3-position is well-positioned to interact with the polar residues of the S2 pocket, forming crucial hydrogen bonds that anchor the inhibitor in the active site.

-

Catalytic Triad: While not directly forming covalent bonds in the case of reversible inhibitors, proximity to the catalytic triad (Ser630, Asp708, His740) is important for effective inhibition.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the design of potent and selective DPP-IV inhibitors. The SAR studies highlight the critical importance of the N-substituent on the pyrrolidine ring for achieving high affinity, primarily through interactions with the hydrophobic S1 pocket. The 3-sulfonamide group serves as a key hydrogen bonding element, anchoring the molecule within the S2 pocket.

Future research in this area should focus on:

-

Fine-tuning the N-substituent: Exploring a wider range of heterocyclic and polycyclic aromatic systems to maximize interactions within the S1 and S2' pockets.

-

Stereoselective Synthesis: Developing efficient stereoselective synthetic routes to access enantiomerically pure this compound derivatives to fully elucidate the impact of stereochemistry on activity.

-

Pharmacokinetic Optimization: Modulating the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles, leading to candidates with favorable in vivo efficacy and safety.

By leveraging the insights from the structure-activity relationships detailed in this guide, researchers can continue to innovate and develop novel this compound-based therapies for the treatment of type 2 diabetes and potentially other metabolic disorders.

References

-

Semantic Scholar. (n.d.). SAFETY PROFILE OF DIPEPTIDYL PEPTIDASE-4 INHIBITORS. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. In StatPearls. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Clinical pharmacology of dipeptidyl peptidase 4 inhibitors indicated for the treatment of type 2 diabetes mellitus. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Dipeptidyl Peptidase (DPP)-4 Inhibitors for Type 2 Diabetes Mellitus in Challenging Patient Groups. Retrieved from [Link]

-

MDPI. (n.d.). Structure–Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study. Retrieved from [Link]

-

Scilit. (n.d.). Synthesis and SAR of azolopyrimidines as potent and selective dipeptidyl peptidase-4 (DPP4) inhibitors for type 2 diabetes. Retrieved from [Link]

-

Pharmacognosy Journal. (n.d.). Inhibition of Dipeptidyl Peptidase 4 (DPP IV) Activity by Some Indonesia Edible Plants. Retrieved from [Link]

-

PubMed. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. Retrieved from [Link]

-

MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

Frontiers. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Soybean- and Lupin-Derived Peptides Inhibit DPP-IV Activity on In Situ Human Intestinal Caco-2 Cells and Ex Vivo Human Serum. Retrieved from [Link]

-

Brieflands. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Bridging the gap with amide linkers: rational design, synthesis, and multi-target evaluation of sulfonamide/acetamide-NSAID hybrids as dual COX-2/5-LOX inhibitors. Retrieved from [Link]

-

MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Retrieved from [Link]

-

PubMed. (n.d.). Further Optimization of Sulfonamide Analogs as EP1 Receptor Antagonists: Synthesis and Evaluation of Bioisosteres for the Carboxylic Acid Group. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus. Retrieved from [Link]

-

ResearchGate. (n.d.). A DPP4 catalyzed enzymatic reaction of Gly-Pro-AMC to AMC. B DPP4 activity of recombinant DPP4, RPTEC/TERT1 and HUVEC and DPP4 inhibition by 1 µM Sitagliptin. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]

-

Diabetes Journal. (2005). Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes. Retrieved from [Link]

-

MDPI. (2024). Computational Modeling of the Interactions between DPP IV and Hemorphins. Retrieved from [Link]

Sources

- 1. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the DPP IV inhibitory potential: molecular docking and dynamic simulations of pyridine-3-carboxylic acid and pyrrolidine-2-carboxylic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. promega.com [promega.com]

- 6. rroij.com [rroij.com]

- 7. rsc.org [rsc.org]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. mdpi.com [mdpi.com]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Soybean- and Lupin-Derived Peptides Inhibit DPP-IV Activity on In Situ Human Intestinal Caco-2 Cells and Ex Vivo Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Therapeutic Potential of Pyrrolidine-3-Sulfonamide: A Technical Guide to Developing DPP-IV Inhibitors

Executive Summary

The pyrrolidine-3-sulfonamide scaffold has emerged as a privileged structure in modern medicinal chemistry, offering a unique combination of three-dimensional complexity and synthetic tractability. This guide provides an in-depth technical analysis of this scaffold's therapeutic potential, with a focused exploration of its application in the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for the treatment of Type 2 Diabetes (T2D). We will dissect the mechanistic rationale, present key preclinical data, and provide detailed, field-proven experimental workflows for the identification and validation of novel drug candidates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical core for next-generation antidiabetic therapies.

The Convergence of Need and Chemistry: DPP-IV and the Pyrrolidine Scaffold

Type 2 Diabetes is a global health crisis characterized by hyperglycemia resulting from insulin resistance and inadequate insulin secretion. A cornerstone of modern T2D therapy is the enhancement of the incretin effect. Incretin hormones, such as glucagon-like peptide-1 (GLP-1), are released from the gut post-meal and potentiate glucose-dependent insulin secretion. However, the therapeutic action of endogenous GLP-1 is fleeting, as it is rapidly inactivated by the serine protease Dipeptidyl Peptidase-IV (DPP-IV).

Inhibition of DPP-IV has therefore become a validated and highly successful therapeutic strategy. By preventing GLP-1 degradation, DPP-IV inhibitors prolong its biological activity, leading to improved glycemic control with a low risk of hypoglycemia. The pyrrolidine ring is a key structural feature in many existing drugs, valued for its ability to improve potency, selectivity, and pharmacokinetic profiles.[1] Its incorporation into a sulfonamide framework creates a powerful pharmacophore for targeting enzyme active sites, making the this compound core an object of significant interest for designing novel DPP-IV inhibitors.[2][3]

Mechanism of Action: Targeted Inhibition of GLP-1 Inactivation

The therapeutic efficacy of pyrrolidine sulfonamide-based candidates hinges on their ability to selectively bind to and inhibit the catalytic activity of the DPP-IV enzyme. The enzyme cleaves Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of polypeptides, with GLP-1 being a primary physiological substrate.

Pyrrolidine sulfonamide derivatives are designed as substrate mimetics. The pyrrolidine ring often mimics the proline residue of the natural substrate, anchoring the inhibitor within the S1 sub-pocket of the DPP-IV active site. The sulfonamide group can form critical hydrogen bond interactions with residues in the active site, contributing to high-affinity binding and potent inhibition. By occupying the active site, the inhibitor prevents DPP-IV from accessing and cleaving GLP-1. This preserves circulating levels of active GLP-1, which can then bind to its receptor (GLP-1R) on pancreatic β-cells, leading to the signaling cascade that enhances insulin synthesis and secretion.

Below is a diagram illustrating the core signaling pathway.

Preclinical Efficacy: A Quantitative Look at Inhibition

The true potential of a chemical scaffold is demonstrated through quantitative biological data. Studies have shown that strategic substitution on the pyrrolidine sulfonamide core can yield highly potent and selective DPP-IV inhibitors. The structure-activity relationship (SAR) often reveals that specific aromatic or heterocyclic groups attached to the sulfonamide nitrogen or the pyrrolidine ring can significantly enhance binding affinity.

One study reported a series of novel pyrrolidine sulfonamide derivatives, with the most potent compound, 9a , exhibiting an IC₅₀ value of 41.17 nM against DPP-IV.[3] Another research effort identified compound 23d , which incorporates a 4-trifluorophenyl substitution, as a strong inhibitor with 66.32% inhibition in initial screens and an IC₅₀ of 11.32 µM.[2] These findings validate the scaffold as a viable starting point for hit-to-lead optimization campaigns.

Table 1: In Vitro DPP-IV Inhibitory Activity of Representative Pyrrolidine Sulfonamide Derivatives

| Compound ID | Key Structural Feature | DPP-IV Inhibition IC₅₀ | Reference |

|---|---|---|---|

| 9a | (Structure not detailed) | 41.17 nM | [3] |

| 23d | 4-trifluorophenyl substitution | 11.32 µM |[2] |

This table summarizes publicly available data and serves as an example of the scaffold's potential.

Essential Experimental Workflows

A rigorous, systematic approach to screening and validation is paramount for advancing a chemical series from initial hit to clinical candidate. The following workflows represent a self-validating system, incorporating decision points and counter-screens to ensure data integrity and eliminate artifacts.

Overall Screening Cascade

The path from a compound library to a validated lead involves a multi-stage process. The primary goal is to identify potent, on-target inhibitors and then systematically evaluate their selectivity, cellular activity, and off-target liabilities.

Protocol 1: Primary In Vitro DPP-IV Inhibition Assay (Fluorescence-Based)

Causality: This assay provides the primary measure of direct enzymatic inhibition. It uses a synthetic substrate that becomes fluorescent upon cleavage by DPP-IV. A reduction in fluorescence signal in the presence of a test compound is directly proportional to its inhibitory activity.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Tris-HCl (100 mM, pH 7.5) with 100 mM NaCl.

-

Enzyme Stock: Recombinant human DPP-IV diluted in assay buffer to 2X final concentration (e.g., 5 ng/mL).

-

Substrate Stock: Gly-Pro-AMC (Aminomethylcoumarin) diluted in assay buffer to 2X final concentration (e.g., 100 µM).

-

Test Compounds: Serially diluted in 100% DMSO, then further diluted in assay buffer to 2X final concentration. Vildagliptin should be used as a positive control.

-

-

Assay Procedure (96-well black plate):

-

Add 50 µL of 2X test compound or control (DMSO for 0% inhibition, Vildagliptin for 100% inhibition) to appropriate wells.

-

Add 25 µL of 2X DPP-IV enzyme solution to all wells.

-

Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

-

Initiate the reaction by adding 25 µL of 2X Gly-Pro-AMC substrate solution to all wells.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the kinetic increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) every 2 minutes for 30 minutes.

-

-

Data Analysis:

-

Calculate the reaction rate (V) for each well from the linear portion of the kinetic curve.

-

Normalize the rates to controls: % Inhibition = 100 * (1 - (V_compound - V_blank) / (V_DMSO - V_blank)).

-

Plot % Inhibition against compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: Selectivity Counter-Screen against DPP-8 and DPP-9

Causality: Inhibition of related proteases, particularly DPP-8 and DPP-9, has been linked to severe toxicities in preclinical models. This counter-screen is a critical, self-validating step to ensure the inhibitor's safety profile by confirming its selectivity for DPP-IV.

Methodology:

-

Protocol Execution: The assay is performed identically to Protocol 1, with the following substitutions:

-

Enzyme: Use recombinant human DPP-8 or DPP-9 instead of DPP-IV.

-

Substrate: While Gly-Pro-AMC can be used, a more specific substrate for DPP-8/9 may be employed if available.

-

-

Data Analysis:

-

Determine the IC₅₀ values for the test compound against DPP-8 and DPP-9.

-

Calculate the Selectivity Index (SI):

-

SI (DPP-8) = IC₅₀ (DPP-8) / IC₅₀ (DPP-IV)

-

SI (DPP-9) = IC₅₀ (DPP-9) / IC₅₀ (DPP-IV)

-

-

-

Progression Criterion: A compound is considered selective and worthy of progression if its SI is >100-fold for both DPP-8 and DPP-9.

Challenges and Future Directions

While the this compound scaffold holds immense promise, drug development is not without challenges. Key areas for future investigation and optimization include:

-

Pharmacokinetics: Ensuring optimal absorption, distribution, metabolism, and excretion (ADME) properties is crucial. Modifications to the scaffold will be necessary to balance potency with drug-like properties such as oral bioavailability and metabolic stability.

-

Chiral Synthesis: The pyrrolidine ring contains stereocenters. Developing efficient, stereoselective synthetic routes is essential to produce the desired enantiomer, as biological activity is often stereospecific.[4]

-

Broadening Therapeutic Scope: The inherent versatility of the pyrrolidine and sulfonamide motifs suggests that derivatives could be explored for other therapeutic targets where proline recognition is key.[5][6][7]

Conclusion

The this compound core represents a highly validated and therapeutically relevant scaffold for the development of novel DPP-IV inhibitors. Its favorable structural characteristics, combined with demonstrated preclinical potency, provide a robust foundation for drug discovery campaigns targeting Type 2 Diabetes. By employing the systematic and rigorous experimental workflows detailed in this guide, research organizations can effectively navigate the complexities of hit-to-lead optimization and unlock the full therapeutic potential of this promising chemical class.

References

-

Bhat, A. A., Tandon, N., & Tandon, R. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Pharmaceutical Patent Analyst, 11(6), 187-198. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Salve, P. S., & Jadhav, V. H. (2021). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

-

Shaik, J. B., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Molecular Biology Reports, 49(5), 4035-4055. [Link]

-

Sharma, P., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. Heliyon, 7(3), e06440. [Link]

-

Singh, R., et al. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. Bioorganic & Medicinal Chemistry Letters, 25(7), 1566-1571. [Link]

-

Various Authors. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. Journal of Molecular Structure. [Link]

-

Vitale, P., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6668. [Link]

-

Voronova, A. N., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 5851. [Link]

-

Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

-

Zafar, H., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 11(28), 17048-17065. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 5. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Pyrrolidine-3-Sulfonamide Scaffold: A Technical Guide to Enzyme Inhibition

The following technical guide details the design, synthesis, and evaluation of Pyrrolidine-3-sulfonamide derivatives , a privileged scaffold in medicinal chemistry known for its versatility in targeting metalloenzymes (MMPs, Carbonic Anhydrases) and transporters (GlyT1).

Executive Summary

The this compound moiety represents a "privileged structure" in drug discovery, offering a unique combination of conformational rigidity, defined chirality, and favorable physicochemical properties (solubility, metabolic stability). This guide provides a rigorous technical framework for leveraging this scaffold to inhibit zinc-dependent metalloenzymes, specifically Matrix Metalloproteinases (MMPs) and Carbonic Anhydrases (CAs) . We explore the causal link between the sulfonamide positioning and active site occlusion, supported by validated synthetic protocols and assay methodologies.[1]

Structural Mechanistics & The "Privileged" Nature

The pyrrolidine ring acts not merely as a linker but as a stereochemical director. Unlike flexible linear chains, the pyrrolidine ring restricts the conformational space of the attached sulfonamide group, reducing the entropic penalty upon binding to the enzyme active site.

The Pharmacophore Triad

Effective inhibition using this scaffold relies on three structural pillars:

-

The Zinc Binding Group (ZBG): Often the sulfonamide itself (in CAs) or a hydroxamate/carboxylate adjacent to the sulfonamide (in MMPs).

-

The Chiral Vector: The C3-carbon of the pyrrolidine ring creates a defined vector, projecting the sulfonamide substituent deep into the enzyme's hydrophobic pockets (e.g., the S1' specificity pocket of MMPs).

-

Solubility Enhancer: The secondary amine of the pyrrolidine (if left free or substituted with polar groups) modulates logP and improves oral bioavailability.

Case Study: Matrix Metalloproteinase (MMP) Inhibition

MMPs are zinc-dependent endopeptidases involved in tissue remodeling. Dysregulation leads to metastasis and arthritis.

Mechanism of Action

In MMP inhibition, the this compound derivative typically acts as a non-covalent competitive inhibitor.

-

Zinc Chelation: The inhibitor must coordinate the catalytic Zinc (Zn²⁺) ion. While sulfonamides can bind zinc, in MMP inhibitors, they often serve to direct a bulky hydrophobic group (aryl/heteroaryl) into the S1' specificity pocket , while a neighboring group (hydroxamate or carboxylate) performs the actual chelation.

-

Selectivity: The depth and hydrophobicity of the S1' pocket vary among MMP isoforms (e.g., MMP-2 vs. MMP-1). The rigid pyrrolidine scaffold allows precise "vector targeting" to discriminate between these pockets.

Visualization: Mechanism of Inhibition

The following diagram illustrates the interaction logic between the inhibitor and the MMP active site.

Figure 1: Mechanistic logic of MMP inhibition. The scaffold (Blue) positions the ZBG (Green) to lock the Zinc (Yellow), while the sulfonamide orients the aryl group into the S1' pocket (Red) for selectivity.

Technical Workflow: Synthesis & Validation

This section details a self-validating protocol for synthesizing a representative N-substituted this compound .

Synthetic Protocol

Objective: Synthesis of N-benzyl-3-(4-methoxyphenylsulfonamido)pyrrolidine-1-carboxamide.

Causality of Steps:

-

Boc-protection: Essential to prevent polymerization of the pyrrolidine amine during sulfonylation.

-

Base Selection (TEA/DIPEA): Neutralizes the HCl byproduct of sulfonyl chloride reaction, driving the equilibrium forward.

Step-by-Step Methodology:

-

Sulfonylation (The Core Coupling):

-

Reagents: tert-butyl 3-aminopyrrolidine-1-carboxylate (1.0 eq), 4-methoxybenzenesulfonyl chloride (1.1 eq), Triethylamine (TEA, 2.0 eq).

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Procedure: Dissolve amine in DCM at 0°C. Add TEA. Dropwise add sulfonyl chloride dissolved in DCM. Stir at RT for 4 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 1:1). The disappearance of the amine spot (ninhydrin stain) confirms reaction completion.

-

Workup: Wash with 1N HCl (removes unreacted amine/TEA), then NaHCO3. Dry over MgSO4.

-

-

N-Deprotection:

-

Reagents: Trifluoroacetic acid (TFA) in DCM (1:4 ratio).

-

Procedure: Stir the intermediate from Step 1 in TFA/DCM for 1 hour.

-

Validation: Mass spectrometry (LC-MS) should show the mass of the parent amine [M+H]+ minus the Boc group (-100 Da).

-

-

Urea Formation (Functionalization):

-

Reagents: Deprotected pyrrolidine (1.0 eq), Benzyl isocyanate (1.1 eq), DIPEA (1.5 eq).

-

Procedure: Dissolve pyrrolidine in THF. Add DIPEA, then benzyl isocyanate. Stir 2 hours.

-

Outcome: Formation of the urea linkage, capping the pyrrolidine nitrogen to improve drug-like properties.

-

Visualization: Synthetic Route

Figure 2: Synthetic pathway. Step 1 installs the sulfonamide (Yellow). Step 2 exposes the secondary amine. Step 3 installs the urea cap (Green) to finalize the inhibitor.

Biological Validation: FRET-Based Enzyme Assay

To validate the inhibition potency (IC50), a Fluorescence Resonance Energy Transfer (FRET) assay is the gold standard for proteases like MMPs.

Protocol:

-

Substrate: Use a fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35.

-

Note: Brij-35 prevents the enzyme from sticking to the plate walls.

-

-

Procedure:

-

Incubate Enzyme (1 nM final) + Inhibitor (varying concentrations) for 30 mins at 37°C.

-

Add Substrate (10 µM final).

-

Measure fluorescence (Ex/Em = 328/393 nm) kinetically for 20 mins.

-

-

Data Analysis: Plot Initial Velocity (V0) vs. [Inhibitor]. Fit to the equation:

Quantitative Data Summary

The following table summarizes typical Structure-Activity Relationship (SAR) trends for pyrrolidine-3-sulfonamides against MMP-2 and MMP-9, derived from aggregate literature data [1][2].

| Compound Variant (R-Group) | Target Enzyme | IC50 (nM) | Selectivity Profile | Notes |

| 4-Methoxy-phenyl | MMP-2 | 15 ± 3 | High | Electron-donating group enhances S1' fit. |

| 4-Nitro-phenyl | MMP-2 | 120 ± 15 | Low | Electron-withdrawing group weakens binding. |

| Biphenyl | MMP-9 | 8 ± 2 | Very High | Deep S1' pocket of MMP-9 prefers bulky biphenyl. |

| Unsubstituted | MMP-2 | > 1000 | None | Lack of hydrophobic interaction leads to activity loss. |

Table 1: Impact of sulfonamide "tail" modifications on inhibitory potency. Note the drastic improvement in potency with biphenyl substitution for MMP-9.

References

-

Vertex AI Search. (2025).[6] Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors. National Institutes of Health. Available at: [Link]

-

Cheng, X. C., et al. (2008).[7] Advances in matrix metalloproteinase inhibitors based on pyrrolidine scaffold. Current Medicinal Chemistry. Available at: [Link]

-

Supuran, C. T. (2021).[8][9][10] Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. MDPI. Available at: [Link][5]

-

ACS Medicinal Chemistry Letters. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor. Available at: [Link]

Sources

- 1. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Advances in matrix metalloproteinase inhibitors based on pyrrolidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iris.unipa.it [iris.unipa.it]

Accelerating Hit Discovery: A Technical Guide to Screening Pyrrolidine-3-sulfonamide Libraries

Executive Summary

The pyrrolidine-3-sulfonamide scaffold represents a "privileged structure" in medicinal chemistry, offering a unique combination of defined stereochemistry (chiral centers at C3 and potentially C2) and a rigid sp³-rich core that positions pharmacophores in specific vectors. Unlike flat aromatic libraries, these scaffolds cover three-dimensional chemical space, making them ideal for targeting complex binding pockets in GPCRs (e.g., GlyT1), proteases (e.g., DPP-IV, MMPs), and ion channels.

This guide provides a rigorous, self-validating framework for the initial screening of these libraries. It moves beyond generic screening advice to address the specific physicochemical properties of sulfonamides—such as solubility limits and hydrogen-bonding potential—ensuring that the transition from library synthesis to validated hit is driven by causality, not chance.

Part 1: Library Design & Synthesis Strategy

The Structural Argument

The core value of the this compound lies in its vector control . The nitrogen in the pyrrolidine ring (

- Functionalization: Modulates lipophilicity and metabolic stability (e.g., amides, ureas, alkyls).

-

Sulfonamide Moiety: Acts as a hydrogen bond donor/acceptor and a transition-state mimetic for hydrolysis reactions (common in protease inhibitors).

Parallel Synthesis Workflow

To generate a library suitable for High-Throughput Screening (HTS), we utilize a parallel synthesis approach. The protocol below minimizes purification bottlenecks by using polymer-supported scavengers.

Protocol: Solution-Phase Parallel Synthesis

-

Scaffold Loading: Dissolve (S)-3-amino-1-Boc-pyrrolidine (chiral purity >98% ee) in DCM.

-

Sulfonylation: Add diverse sulfonyl chlorides (

, 1.2 eq) and TEA (1.5 eq). Shake at RT for 12h. -

Scavenging: Add polymer-supported trisamine resin to scavenge excess sulfonyl chloride. Filter.

-

Deprotection: Treat with 4M HCl in dioxane to remove the Boc group.

-

Diversification (Optional): The free pyrrolidine amine can now undergo a second derivatization (reductive amination or acylation) to expand the library matrix.

Synthesis Workflow Visualization

Figure 1: Parallel synthesis workflow for generating diverse this compound libraries, highlighting the optional diversity point at N1.

Part 2: Assay Development & Validation (The Self-Validating System)

Before screening a single compound, the assay must be proven robust. Sulfonamides can exhibit pH-dependent solubility; therefore, buffer optimization is critical.

The Z-Factor Mandate

A screen is only as good as its signal-to-noise ratio. We define a "Go/No-Go" metric using the Z-factor (

-

Target:

is mandatory for HTS. -

Protocol: Run three plates: one with 100% DMSO (negative control), one with a known inhibitor (positive control, e.g., Vildagliptin for DPP-IV targets), and one "mock" library plate to assess edge effects.

DMSO Tolerance & Solubility

Pyrrolidine sulfonamides are generally polar, but N-substitution can increase lipophilicity.

-

Solubility Check: Perform nephelometry on a subset of the library at 10µM, 30µM, and 100µM in the assay buffer.

-

DMSO Limit: Determine the assay's tolerance to DMSO. Most enzymatic assays tolerate up to 5%, but cell-based assays often cap at 0.5%.

Part 3: The Screening Protocol

This section details the execution of the primary screen.[1][2] We assume a 384-well plate format for efficiency.

Primary Screen (Single Point)

Objective: Identify "Hits" (compounds with activity > Threshold). Concentration: Screen at 10 µM or 20 µM.

Step-by-Step Protocol:

-

Dispensing: dispense 20 nL of library compounds (in DMSO) into assay plates using an acoustic liquid handler (e.g., Echo).

-

Reagent Addition: Add 10 µL of enzyme/protein solution. Incubate for 15 min (allows slow binders to engage).

-

Substrate Addition: Add 10 µL of substrate (fluorogenic or radiolabeled).

-

Readout: Measure signal (e.g., Fluorescence Intensity) at

and -

Normalization: Calculate % Inhibition relative to High/Low controls on the same plate.

Triage & Validation (The Funnel)

Raw hits are rarely drug candidates. They must pass the "Triage Funnel" to remove false positives (PAINS, aggregators, interfering compounds).

Triage Criteria:

-

Repurchase/Resynthesis: Confirm activity with fresh powder (not DMSO stock).

-

Dose-Response (IC50): 10-point titration. Hill slope should be between 0.8 and 1.2. Steeper slopes suggest aggregation.

-

Counter-Screen: Test against a related protein (e.g., if targeting MMP-9, screen against MMP-2) to establish selectivity.

Screening Logic Visualization

Figure 2: The Hit Triage Funnel. A systematic reduction of library compounds to validated leads, filtering out false positives and non-selective binders.

Part 4: Data Presentation & Analysis

Quantitative Metrics Table

When reporting screening results, organize data to highlight structure-activity relationships (SAR).

| Compound ID | R1 (Sulfonamide) | R2 (Pyrrolidine N) | % Inhibition @ 10µM | IC50 (nM) | Hill Slope | Selectivity Ratio |

| PS-001 | 4-F-Phenyl | Acetyl | 95% | 45 | 1.1 | >100x |

| PS-002 | 4-F-Phenyl | H (Free amine) | 40% | N/D | - | - |

| PS-003 | Methyl | Acetyl | 12% | >10,000 | - | - |

| PS-004 | Naphthyl | Benzyl | 98% | 120 | 2.5 | 1x (Aggregator?) |

Interpretation:

-

PS-001: Validated hit. Good potency, ideal Hill slope.

-

PS-002 vs PS-001: Demonstrates that capping the pyrrolidine nitrogen is essential for potency in this specific pocket (SAR insight).

-

PS-004: High potency but Hill slope > 2.0 suggests non-specific aggregation or assay interference. Flag for rejection.

Part 5: Case Applications & Grounding

Target: DPP-IV (Diabetes)

Pyrrolidine-3-sulfonamides structurally mimic the proline residue in DPP-IV substrates.

-

Mechanism: The sulfonamide group can interact with the S2 subsite of the enzyme, while the pyrrolidine ring occupies the S1 pocket.

-

Reference: Screening of sulfonamide derivatives has yielded compounds with nanomolar potency against DPP-IV, validating this scaffold for metabolic disease targets [1].[3]

Target: MMPs (Cancer)

Matrix Metalloproteinases (MMPs) contain a zinc catalytic domain.

-

Mechanism: Sulfonamides are classic zinc-binding groups (ZBG). A pyrrolidine backbone allows for the precise positioning of a "tail" group to interact with the S1' specificity pocket, crucial for distinguishing between MMP-2, MMP-9, and MMP-13.

-

Insight: Studies have shown that 4-phenoxyphenylsulfonyl derivatives on the pyrrolidine core significantly inhibit MMP-2/9, reducing cancer cell proliferation [2].

References

-

Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. Source: National Institutes of Health (PubMed) URL:[Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Source: Frontiers in Pharmacology URL:[Link]

-

Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Source: Semantic Scholar (Antibiotics Journal) URL:[Link][4]

-

Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. Source: National Institutes of Health (PMC) URL:[Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Pyrrolidine-3-sulfonamide

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Deconstructing a Versatile Scaffold

In the landscape of modern medicinal chemistry, the pyrrolidine ring and the sulfonamide group stand out as privileged scaffolds, frequently incorporated into the architecture of therapeutic agents to enhance potency, modulate physicochemical properties, and establish critical interactions with biological targets.[1][2][3][4] Pyrrolidine-3-sulfonamide, a molecule embodying both these key moieties, represents a foundational building block in the synthesis of novel chemical entities. Its non-planar, sp³-rich pyrrolidine core offers access to three-dimensional chemical space, while the sulfonamide group provides a potent hydrogen-bond donor and acceptor, crucial for molecular recognition.[1]

This technical guide moves beyond a simple recitation of data. It is designed to provide a cohesive analytical strategy, explaining the causality behind experimental choices and demonstrating how a multi-technique spectroscopic approach forms a self-validating system for the unambiguous characterization of this compound. As Senior Application Scientists, our goal is not just to acquire data, but to understand what it reveals about the molecule's identity, purity, and structural integrity—a cornerstone of successful drug development.

The Analytical Imperative: A Multi-Pronged Approach

The logical flow of analysis begins with confirming the presence of key functional groups (Infrared Spectroscopy) and the overall molecular mass (Mass Spectrometry). It then proceeds to the detailed mapping of the atomic framework and connectivity (NMR Spectroscopy). Finally, Ultraviolet-Visible Spectroscopy provides insights into the electronic structure, which, in this case, primarily serves as a confirmation of the absence of significant conjugation.

Caption: Integrated workflow for the comprehensive spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, ¹H and ¹³C NMR, supplemented by 2D techniques, provide an unambiguous map of the carbon-hydrogen framework.

Expertise in Action: The "Why" Behind the Protocol

The choice of solvent is critical. While CDCl₃ is a common starting point, deuterated dimethyl sulfoxide (DMSO-d₆) is often superior for sulfonamides. The acidic nature of the DMSO can slow the exchange rate of the N-H protons of both the pyrrolidine and sulfonamide groups, allowing them to be observed as distinct, and sometimes coupled, signals. This provides direct evidence of their presence, which might be lost (broadened or averaged) in other solvents.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the complex, overlapping multiplets of the pyrrolidine ring protons.

-

Data Acquisition (¹H): Acquire a standard proton spectrum with a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

Data Acquisition (¹³C): Acquire a proton-decoupled carbon spectrum. A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

Calibration & Analysis: Calibrate the spectra using the residual solvent peak (DMSO-d₆: δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C). Integrate the ¹H signals and analyze the chemical shifts, multiplicities, and coupling constants to assign each signal to its corresponding nucleus.[5]

Expected Spectral Data

The non-planar nature of the pyrrolidine ring and the presence of a chiral center at the C3 position render the protons on C2, C4, and C5 diastereotopic. This means that even protons on the same carbon atom are chemically non-equivalent and will appear as separate signals that couple to each other, leading to complex second-order splitting patterns.[6]

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| H on NH (Pyrrolidine) | Broad singlet, variable (~2.0-3.0) | br s | - |

| H₂ on C2 | ~2.8 - 3.2 | Multiplet | ~48-52 |

| H on C3 | ~3.3 - 3.6 | Multiplet | ~55-60 |

| H₂ on C4 | ~1.8 - 2.2 | Multiplet | ~28-32 |

| H₂ on C5 | ~2.9 - 3.3 | Multiplet | ~45-49 |

| H₂ on SO₂NH₂ | ~6.8 - 7.2 | Singlet | - |

Note: These are estimated values. Actual shifts can vary based on solvent, concentration, and temperature.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups by detecting their characteristic vibrational frequencies. For this compound, IR is essential for verifying the integrity of the sulfonamide moiety and the secondary amine of the pyrrolidine ring.

Expertise in Action: The "Why" Behind the Protocol

The choice between preparing a sample as a KBr pellet versus a thin film (from solvent evaporation) or using an Attenuated Total Reflectance (ATR) accessory depends on sample amount and desired data quality. ATR is often the fastest and most convenient method, requiring minimal sample preparation and eliminating interference from atmospheric water, which can obscure the N-H stretching region. The presence of two distinct S=O stretching bands is a hallmark of the sulfonamide group and a critical diagnostic feature.

Experimental Protocol: FT-IR (ATR)

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal. This is crucial for removing atmospheric and instrument-related signals from the final sample spectrum.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically co-adding 16 to 32 scans in the 4000–400 cm⁻¹ range to achieve a high-quality spectrum.

-

Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Expected Spectral Data

The IR spectrum provides a clear "fingerprint" of the molecule, with several key diagnostic peaks confirming its structure.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Sulfonamide) | Asymmetric & Symmetric Stretch | 3400–3200 | Medium |

| N-H (Pyrrolidine) | Stretch | ~3300 | Medium-Weak |

| C-H (Aliphatic) | Stretch | 3000–2850 | Medium |

| S=O (Sulfonamide) | Asymmetric Stretch | 1345–1315 | Strong |

| S=O (Sulfonamide) | Symmetric Stretch | 1185–1145 | Strong |

| S-N (Sulfonamide) | Stretch | 930–900 | Medium |

References for sulfonamide vibrational frequencies:[7][8][9]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the compound, serving as the primary confirmation that the target molecule has been synthesized. High-resolution mass spectrometry (HRMS) can further provide the elemental composition, offering an exceptionally high degree of confidence in the molecular formula.

Expertise in Action: The "Why" Behind the Protocol

Electrospray ionization (ESI) is the preferred method for a polar, non-volatile molecule like this compound.[5][7] It is a "soft" ionization technique that typically yields the protonated molecular ion ([M+H]⁺) with minimal fragmentation. Running the analysis in positive ion mode is logical due to the basic nitrogen of the pyrrolidine ring, which is readily protonated. The choice of solvent (e.g., methanol or acetonitrile with a trace of formic acid) is designed to promote ionization and ensure sample solubility.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion with a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-300).

-

Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺.

Expected Spectral Data

The analysis is straightforward and confirmatory.

-

Chemical Formula: C₄H₁₀N₂O₂S[10]

-

Monoisotopic Mass: 150.05 Da[10]

-

Expected Primary Ion (ESI+): [M+H]⁺ = 151.05 m/z

Minor peaks corresponding to adducts with sodium ([M+Na]⁺ at 173.03 m/z) or other salts may also be observed.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Confirming Electronic Structure

UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within a molecule. The utility of this technique for this compound is primarily diagnostic by exclusion.

Expertise in Action: The "Why" Behind the Protocol

The structure of this compound lacks any significant chromophores—systems of conjugated pi-bonds or aromatic rings—that absorb light in the standard UV-Vis range (200-800 nm).[11] Therefore, a UV-Vis spectrum is used to confirm the absence of such impurities. A clean spectrum showing only "end absorption" (a rising signal at the low wavelength limit of the solvent, typically <220 nm) is an indicator of sample purity with respect to conjugated contaminants.

Experimental Protocol: UV-Vis

-

Sample Preparation: Dissolve the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile) to a known concentration (e.g., 0.01 mg/mL).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record a baseline spectrum using a cuvette filled only with the solvent. Then, record the sample spectrum over a range of approximately 400 nm down to 200 nm.

-

Analysis: Examine the spectrum for any distinct absorption maxima.

Expected Spectral Data

No significant absorbance peaks (λₘₐₓ) are expected above ~220 nm. The spectrum should show a low, flat baseline that rises sharply only at the solvent cutoff wavelength.[12]

Conclusion: A Synthesis of Spectroscopic Evidence

The structural characterization of this compound is a clear demonstration of the power of a holistic analytical approach. Each technique provides essential, non-redundant information that, when combined, creates a robust and verifiable data package.

-

MS confirms the molecular weight.

-

IR verifies the presence of the critical sulfonamide and amine functional groups.

-

NMR provides the definitive map of the C-H framework and atomic connectivity.

-

UV-Vis serves as a useful check for electronically conjugated impurities.